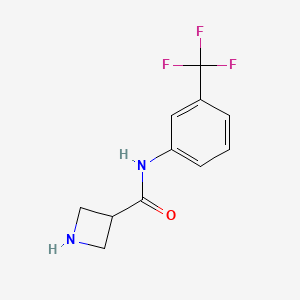
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C11H11F3N2O and a molecular weight of 244.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring bearing a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, which is crucial for binding to specific targets .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(Trifluoromethyl)benzyl)azetidine hydrochloride
Uniqueness
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and structural rigidity, which are not commonly found in other similar compounds .
属性
分子式 |
C11H11F3N2O |
|---|---|
分子量 |
244.21 g/mol |
IUPAC 名称 |
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17) |
InChI 键 |
QKVNMDKRAUSZLH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



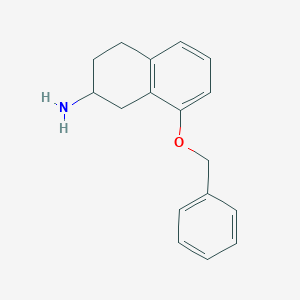
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
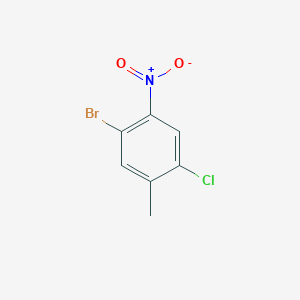
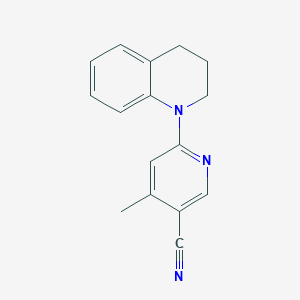
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)
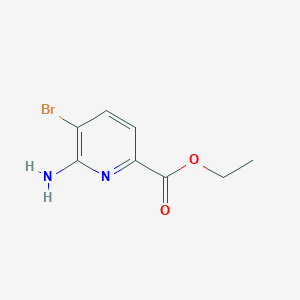
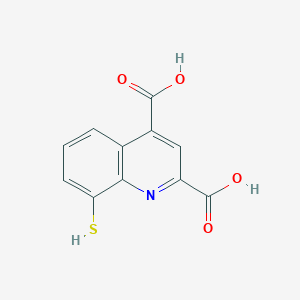
![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
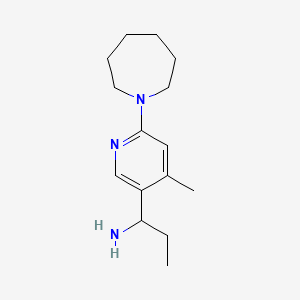
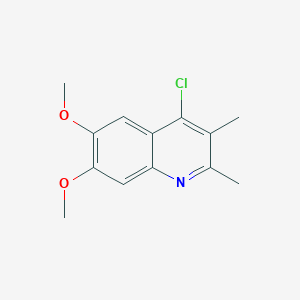

![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

